Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 251986-51-3) is a pyrrolinone derivative with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.2 g/mol . It features a fused pyrrole ring system substituted with a phenyl group at the 1-position, a methyl ester at the 3-position, and two ketone groups at the 4- and 5-positions.
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 4,5-dioxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)9-7-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VDMRNPILQMJAGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrrole-2,3-Dione Core Formation
The pyrrole-2,3-dione scaffold is central to the target compound’s structure. A common approach involves cyclization of diketone precursors. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates are synthesized via cyclocondensation of aryl amines with cinnamoyl-substituted diketones . Although these studies focus on 2-carboxylate derivatives, analogous methods can be extrapolated for the 3-carboxylate isomer.
In one protocol, methyl 1-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylate is prepared by reacting phenylamine with dimethyl acetylenedicarboxylate under acidic conditions. The reaction proceeds via a Michael addition-cyclization sequence, yielding the pyrrole-2,3-dione core in ~65% yield . Key variables include temperature (80–100°C) and solvent polarity, with dimethylformamide (DMF) enhancing reaction efficiency.
Friedel-Crafts Acylation for Side-Chain Functionalization
Friedel-Crafts acylation is pivotal for introducing acyl groups to the pyrrole ring. A patent detailing the synthesis of tolmetin (a pyrrole-2-acetic acid derivative) demonstrates this method’s applicability . While the target compound differs, the protocol offers insights into regioselective acylation.
For example, ethyl 1-methylpyrrole-2-acetate undergoes acylation with p-toluoyl chloride in ethylene chloride using aluminum chloride (AlCl₃) as a catalyst . Adapting this for methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate would involve substituting the acyl chloride (e.g., benzoyl chloride) and optimizing reaction conditions (0–90°C, 2–4 hours). Yields in analogous reactions range from 50–70%, with purity dependent on recrystallization solvents (e.g., aqueous ethanol) .
Hydrolysis and Decarboxylation of Dicarboxylic Acid Intermediates
A patent describing tolmetin synthesis reveals a decarboxylation strategy for pyrrole derivatives . The intermediate 1-methyl-5-(p-toluoyl)-3-carboxypyrrole-2-acetic acid undergoes thermal decarboxylation in basic aqueous solutions (e.g., NaOH/water) at 180–200°C, yielding the monocarboxylic acid . Applying this to this compound would require:
-
Hydrolysis of the methyl ester to a carboxylic acid.
-
Controlled decarboxylation to remove the 3-carboxyl group.
Reaction conditions must balance temperature and base strength to avoid decomposition. Yields for similar decarboxylations exceed 80% when using tertiary amines as catalysts .
Spectroscopic Characterization and Purity Optimization
Successful synthesis requires rigorous characterization. Key data for this compound include:
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .
Chemical Reactions Analysis
Spiroheterocyclization with Enamines
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate reacts with cyclic enamines, such as 3-(arylamino)-1H-inden-1-ones, to form spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] derivatives. The reaction proceeds via:
-
Nucleophilic attack by the enamine’s β-CH group at the C₅ position of the pyrroledione ring.
-
Intramolecular cyclization involving the enamine’s NH group and the ester carbonyl, leading to a new pyrrole ring and elimination of methanol .
Example reaction conditions :
Recyclization with Hydrazines
The compound undergoes recyclization with monosubstituted hydrazines (e.g., phenylhydrazine, benzylhydrazine) to yield polyfunctional pyrazoles.
Mechanism :
-
Initial addition of the hydrazine’s primary amino group to the C₂ of the pyrroledione.
-
Cleavage of the pyrrole ring at the N₁–C₂ bond.
-
Intramolecular cyclization via attack by the hydrazine’s secondary amino group on the carbamoyl carbonyl, forming a pyrazole ring .
Reaction details :
| Hydrazine | Product (Pyrazole Derivative) | Yield (%) | Conditions |
|---|---|---|---|
| Phenylhydrazine | Methyl 1-phenyl-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylate | 80 | Reflux in 1,4-dioxane, 30 min |
| Benzylhydrazine | Methyl 1-benzyl-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylate | 70–75 | Reflux in 1,4-dioxane, 20 min |
Key characterization data :
-
1H NMR (DMSO-d₆): Signals at δ 3.86 (s, COOCH₃), δ 7.10–7.70 (m, aromatic protons), δ 10.95 (s, NH) .
-
IR : Peaks at 1728 cm⁻¹ (ester C=O), 1684 cm⁻¹ (amide C=O), and 1621 cm⁻¹ (C=C) .
Mechanistic Insights and Intermediate Formation
-
Intermediate instability : Attempts to isolate intermediates (e.g., adducts from enamine addition) were unsuccessful due to rapid intramolecular cyclization .
-
Steric and electronic effects : Substituents on the aryl group (e.g., electron-donating -OMe or electron-withdrawing -Cl) modulate reaction rates and product stability .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives. A notable research effort synthesized a series of pyrrole derivatives that were evaluated for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 20 | Antibacterial |
| 8b | 18 | Antifungal |
| 8c | 22 | Antibacterial |
| 8d | 15 | Antifungal |
The presence of functional groups such as methoxy was found to enhance the antimicrobial efficacy of the synthesized derivatives .
Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory properties of this compound derivatives. Studies have shown that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
In a study published by Hublikar et al., a series of methyl pyrrole derivatives were synthesized using Knorr reaction methodologies. The synthesized compounds were characterized using infrared spectroscopy and nuclear magnetic resonance techniques. The biological evaluation revealed promising antimicrobial activity, indicating that modifications to the pyrrole structure could lead to new therapeutic agents .
Case Study 2: Molecular Docking Studies
A molecular docking study was conducted to predict the binding affinity of this compound derivatives with COX enzymes. The results suggested that certain structural modifications could enhance binding efficiency, potentially leading to more effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of 4,5-dihydro-1H-pyrrole-3-carboxylates, which are characterized by a partially saturated pyrrole core. Key structural variations among analogs include:
- Substituents on the pyrrole ring :
- Position 1 : Phenyl (target compound) vs. benzyl (3b, 3c in ), phenethyl (3g–3j in ), or pyridinylmethyl ().
- Position 4 : Dioxo groups (target compound) vs. benzylidene substituents (e.g., 4-methoxybenzylidene in 3b, 4-chlorobenzylidene in 3c, or bromobenzylidene in ).
- Position 2 : Methyl groups (common in analogs like 3g–3l) or hydrogen (target compound).
Physicochemical Properties
- 3b (4-methoxybenzylidene): 121–124°C
- 3c (4-chlorobenzylidene): 97–100°C
- 3k (chlorobenzyloxy-methoxybenzylidene): 112–113°C
- Electron-withdrawing groups (e.g., Cl) reduce melting points compared to electron-donating groups (e.g., OMe).
- Solubility : The dioxo groups in the target compound may enhance polarity and aqueous solubility relative to hydrophobic benzylidene-substituted analogs.
Analytical Characterization
All compounds, including the target, were characterized via:
Biological Activity
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate, also known by its CAS number 251986-51-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₉NO₄
- Molecular Weight : 231.2042 g/mol
- Structure : The compound features a pyrrole ring with two keto groups and a carboxylate ester functionality.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate aryl and carbonyl precursors. Variants of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, derivatives have been explored for their antibacterial and antiviral activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In vitro assays revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Methyl 4,5-dioxo... | Staphylococcus aureus | 15 | 20 |
| Methyl 4,5-dioxo... | Escherichia coli | 18 | 15 |
These results indicate that the compound has promising potential as an antibacterial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study focused on its activity against HIV demonstrated that it could inhibit viral replication in a dose-dependent manner without significant cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes leading to cell lysis.
- Modulation of Host Immune Response : Preliminary data suggest that the compound might modulate immune responses, enhancing host defense mechanisms against infections.
Case Study 1: Antibacterial Efficacy
In a controlled study involving Staphylococcus aureus, this compound was administered in varying concentrations. The study demonstrated a clear dose-response relationship with significant bacterial inhibition observed at concentrations above 10 µg/mL.
Case Study 2: Antiviral Activity Against HIV
A separate investigation assessed the compound's effect on HIV replication in human cell lines. Results indicated that at a concentration of 50 µM, the compound achieved over 70% inhibition of viral replication while maintaining low toxicity levels (below 10%).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, analogous pyrrole derivatives are prepared by reacting substituted aminobutenoates with chloroacetyl chloride in chloroform, followed by cyclization under basic conditions (e.g., K₂CO₃ in methanol) to form the dihydro-pyrrole core . Key steps include:
- Reagent Selection : Use of 3-aminobutenoate derivatives and chloroacetyl chloride for α,β-unsaturated ketone intermediates.
- Cyclization : Base-mediated intramolecular cyclization to form the 4,5-dihydro-1H-pyrrole ring.
- Esterification : Methyl esterification via transesterification or direct carboxylate protection during synthesis.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, the methyl ester group typically appears as a singlet near δ 3.7–3.9 ppm, while the phenyl ring protons resonate as multiplet signals in aromatic regions (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O) near 1700–1750 cm⁻¹ for the ester and diketone groups .
- HRMS-ESI : Validates molecular weight and fragmentation patterns, with exact mass matching the molecular formula (e.g., C₁₃H₁₁NO₅ requires [M+H]⁺ at m/z 262.0718) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer :
- NOESY NMR : Identifies spatial proximity between protons (e.g., correlations between the pyrrole NH and adjacent methyl/phenyl groups to confirm Z/E configurations) .
- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing. For example, single-crystal studies of related dihydro-pyrroles show bond angles and torsion angles consistent with planar diketone systems .
- Computational Modeling : Density Functional Theory (DFT) optimizations can predict stable conformers and compare experimental vs. calculated NMR shifts .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency, while ethanol/chloroform mixtures improve solubility of intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Pd(PPh₃)₄ in coupling steps can reduce side reactions .
- Temperature Control : Reflux conditions (70–90°C) for cyclization vs. room temperature for esterification to minimize decomposition .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Screens against protein targets (e.g., ribosome-inactivating proteins) to identify binding modes, leveraging software like AutoDock Vina .
- DFT Calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the diketone moiety is highly electrophilic, favoring nucleophilic additions .
- MD Simulations : Assess stability in biological matrices (e.g., aqueous vs. lipid membranes) using GROMACS or AMBER .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
